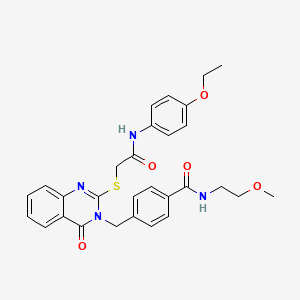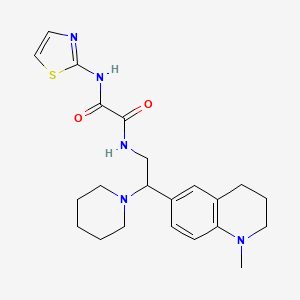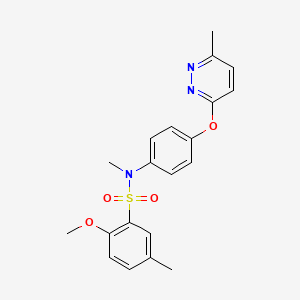
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H21N3O4S and a molecular weight of 399.471. It is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For more detailed information, it would be best to refer to scientific literature or databases dedicated to chemical syntheses.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H21N3O4S1. However, the specific 3D structure or the arrangement of these atoms in space isn’t provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound aren’t available in the current resources. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound aren’t fully detailed in the available resources. However, we know that it has a molecular weight of 399.471.Scientific Research Applications
Photodynamic Therapy Applications
- A study synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which showed high singlet oxygen quantum yield, making them useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective and Cognitive Enhancing Properties
- Another study on SB-399885, a compound with structural similarities, demonstrated its potential as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties, suggesting potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
Herbicide Selectivity and Metabolism
- Research into the metabolism of chlorsulfuron in plants provides insight into the biological basis for the selectivity of certain herbicides for cereals, highlighting the ability of crop plants to metabolize the herbicide to inactive products (Sweetser, Schow, & Hutchison, 1982).
Antagonistic Effects on Endothelin Receptors
- The study on TA-0201, a novel orally active non-peptide endothelin antagonist, showed its determination in rat plasma and tissues, underlining the pharmacokinetic properties that could be beneficial for treating conditions involving endothelin receptors (Ohashi, Nakamura, & Yoshikawa, 1999).
Safety And Hazards
The safety and hazards associated with this compound aren’t specified in the available resources. As with any chemical, it should be handled with appropriate safety measures.
Future Directions
The future directions or applications of this compound aren’t specified in the available resources. Its use appears to be primarily for research purposes1.
Please note that this analysis is based on the limited information available from the resources. For a more comprehensive understanding, it would be best to refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
2-methoxy-N,5-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-5-11-18(26-4)19(13-14)28(24,25)23(3)16-7-9-17(10-8-16)27-20-12-6-15(2)21-22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCSKVGSPLXKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N,5-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)
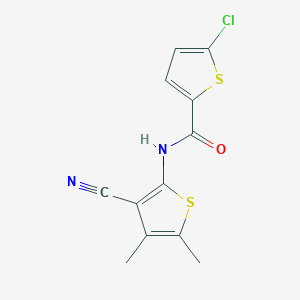
![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)
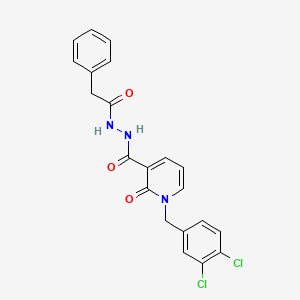
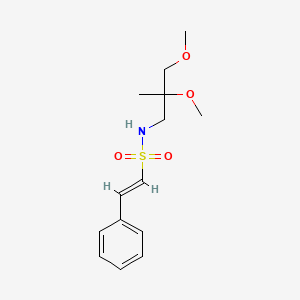
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
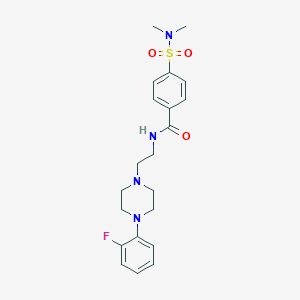
![1-(2,6-Difluorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2978117.png)
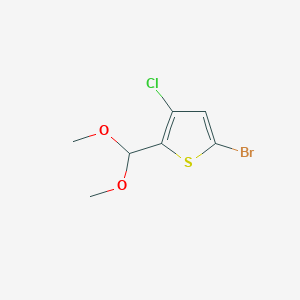
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
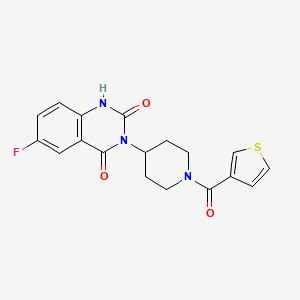
![3-(3-Chlorophenyl)-8-(3-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2978124.png)
